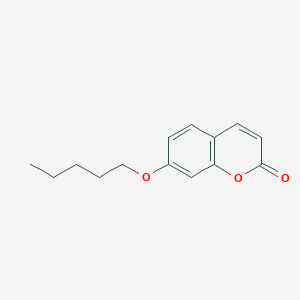
7-(Pentyloxy)-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of phenoxazone derivatives and exhibits interesting optical properties. Its structure includes a benzopyran ring system with a pentyloxy substituent.
- Resorufin pentyl ether is commonly used as a fluorescent dye in biological and chemical assays due to its red fluorescence upon excitation.
7-(Pentyloxy)-2H-1-benzopyran-2-one: is a chemical compound with the empirical formula .
Preparation Methods
Synthetic Routes: The synthesis of Resorufin pentyl ether involves the reaction of resorufin (5-hydroxy-3,7-dimethylphenoxazin-3-one) with a pentyloxy group. The specific synthetic route may vary, but it typically includes etherification of resorufin with a pentyloxy reagent.
Reaction Conditions: The reaction conditions depend on the specific method employed. Commonly, the reaction is carried out in an appropriate solvent (such as DMF or DMSO) with a base (such as potassium carbonate) at elevated temperatures.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.
Chemical Reactions Analysis
Reactivity: Resorufin pentyl ether can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction and conditions. For example, oxidation yields the quinone form, while reduction restores the phenolic structure.
Scientific Research Applications
Biological Assays: Resorufin pentyl ether is widely used as a fluorescent probe in cell-based assays. It can be used to monitor enzyme activity, cell viability, and intracellular pH changes.
Bioimaging: Its red fluorescence makes it suitable for live-cell imaging and tracking specific cellular processes.
Chemical Sensors: Resorufin pentyl ether can serve as a sensor for detecting reactive oxygen species (ROS) and other analytes.
Drug Discovery: Researchers explore its potential in drug screening and target identification.
Mechanism of Action
- Resorufin pentyl ether’s mechanism of action primarily involves its fluorescence properties. Upon excitation, it emits red light, making it useful for visualizing biological processes.
- It does not directly interact with specific molecular targets but serves as a reporter molecule.
Comparison with Similar Compounds
Similar Compounds: Other phenoxazone derivatives, such as (5-hydroxy-3,7-dimethylphenoxazin-3-one), are structurally related. the unique feature of Resorufin pentyl ether lies in its pentyloxy substituent.
Uniqueness: The pentyloxy group imparts lipophilicity and influences its solubility and cellular permeability.
Properties
CAS No. |
131802-61-4 |
|---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
7-pentoxychromen-2-one |
InChI |
InChI=1S/C14H16O3/c1-2-3-4-9-16-12-7-5-11-6-8-14(15)17-13(11)10-12/h5-8,10H,2-4,9H2,1H3 |
InChI Key |
AUCNGVTWAHBDRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC2=C(C=C1)C=CC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


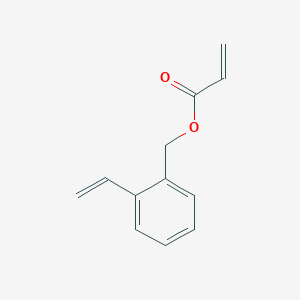
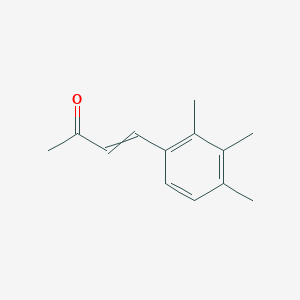
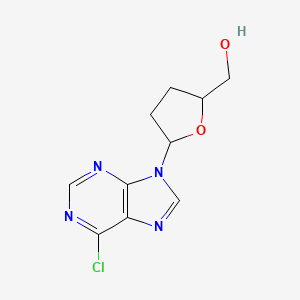
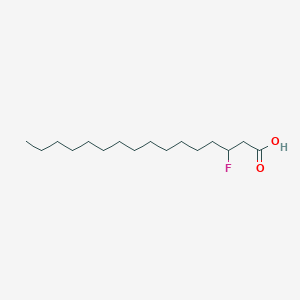
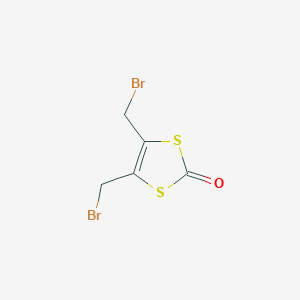
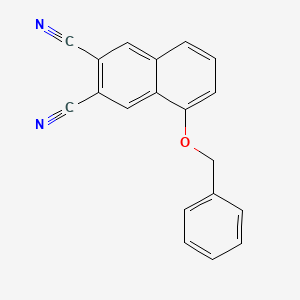
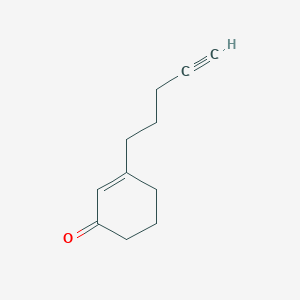

![4-[(2-Methylpropoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14277483.png)
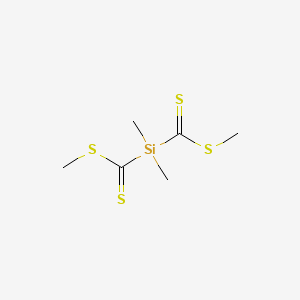
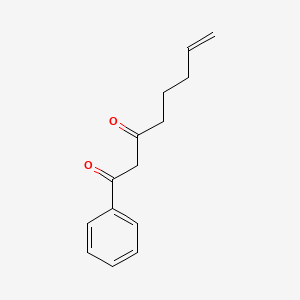
![{(E)-[2-(Pentyloxy)phenyl]diazenyl}{2-[2-(pentyloxy)phenyl]hydrazinylidene}acetonitrile](/img/structure/B14277501.png)
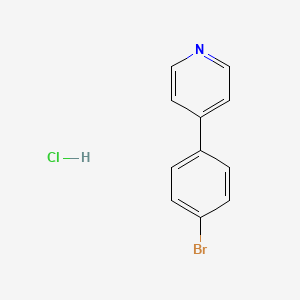
![2,1-Benzisoxazole-4,7-dione, 5-[(4-bromophenyl)amino]-3-methoxy-](/img/structure/B14277519.png)
